

Technical Guide: Allyl Chloroacetate – Structural Bifunctionality and Synthetic Utility

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Compound of Interest

Compound Name: Allyl chloroacetate

CAS No.: 2916-14-5

Cat. No.: B1265722

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Executive Summary

Allyl chloroacetate (CAS 2916-14-5) serves as a critical bifunctional building block in organic synthesis and polymer chemistry. Its utility stems from the orthogonal reactivity of its two functional centers: the electrophilic

-chloro ester motif and the polymerizable allyl group. This guide provides a rigorous technical analysis of its properties, detailing its role as an alkylating agent in heterocyclic synthesis (e.g., thiazolidinones) and as a monomer for high-refractive-index optical resins. Researchers must exercise extreme caution due to its lachrymatory and toxic nature.

Structural Analysis & Physicochemical Profile

Molecular Architecture

Allyl chloroacetate (

) is the ester of chloroacetic acid and allyl alcohol. Its structure is defined by two reactive sites separated by an ester linkage:

- -Halo Carbon (

): A highly electrophilic center activated by the adjacent carbonyl group, susceptible to nucleophilic substitution.

- Allyl Terminus (

): An olefinic tail capable of radical polymerization or electrophilic addition.

Key Physical Constants

The following data is consolidated for experimental planning.

Property	Value	Context/Notes
CAS Number	2916-14-5	
Molecular Weight	134.56 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	164 °C	At 760 mmHg [1, 2]
Density	1.159 – 1.16 g/mL	At 25 °C [2]
Refractive Index ()	1.446 – 1.450	Critical for optical polymer applications [2]
Flash Point	61 °C	Closed Cup; Combustible Liquid [3]
Solubility	Immiscible with water; Miscible with ethanol, ether	Hydrolyzes slowly in water; rapidly in base

Synthetic Routes & Production Protocol

While commercially available, in-house synthesis is often required for deuterated analogs or specific purity profiles. The standard industrial route involves direct Fischer esterification.

Protocol: Acid-Catalyzed Esterification

Reaction:

Reagents:

- Chloroacetic acid (1.0 eq)

- Allyl alcohol (1.2 eq, excess drives equilibrium)
- Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%) or conc.
- Solvent: Toluene or Benzene (for azeotropic water removal).

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
- Charging: Add chloroacetic acid, allyl alcohol, solvent, and catalyst.
- Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–5 hours).
- Workup: Cool to room temperature. Wash the organic layer with saturated (to remove unreacted acid) followed by brine.
- Drying: Dry the organic layer over anhydrous and filter.
- Purification: Perform fractional distillation under reduced pressure to prevent polymerization. Collect the fraction boiling at $\sim 164^{\circ}\text{C}$ (atmospheric) or equivalent reduced pressure value.

Reactivity & Mechanistic Pathways[5]

Allyl chloroacetate is unique because it allows for "divergent synthesis." The pathway taken depends entirely on the reaction conditions (ionic vs. radical).

Pathway A: Nucleophilic Substitution ()

The chlorine atom is a good leaving group. Nucleophiles (amines, thiols, phenoxides) attack the

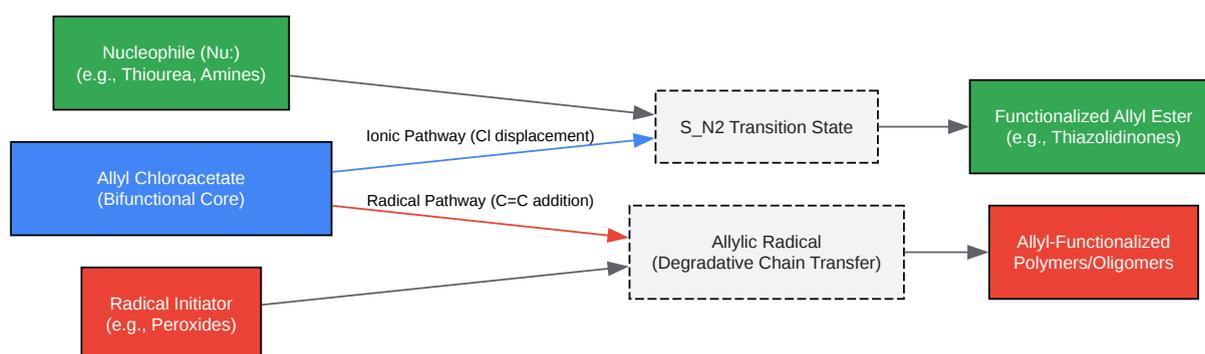
-carbon. This is the primary route for synthesizing pharmaceutical intermediates, such as pseudothiohydantoins (via reaction with thioureas).

Pathway B: Radical Polymerization

The allyl group undergoes free-radical polymerization.[1] However, allyl monomers exhibit "degradative chain transfer" (hydrogen abstraction from the methylene group), which often limits the molecular weight of the resulting polymer unless specialized initiators or copolymerization strategies are used [1].

Pathway Visualization

The following diagram illustrates the divergent reactivity logic.



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Figure 1: Divergent reactivity pathways of **allyl chloroacetate**. Path A (Green) dominates in polar synthesis; Path B (Red) dominates in polymer chemistry.

Applications in Drug Development & Materials[5] Heterocyclic Synthesis (Pharmaceuticals)

Allyl chloroacetate is a precursor for the thiazolidinone scaffold, a pharmacophore found in anticonvulsant and antimicrobial agents.

- Mechanism: Reaction with thiourea leads to cyclization, forming 2-aminothiazol-4-ones. The allyl group is often retained to improve lipophilicity or serve as a handle for further functionalization (e.g., via olefin metathesis).
- Reference: Synthesis of chlorine-containing heterocycles for drug discovery [4].

Optical Resins (Materials Science)

The allyl group allows this molecule to be used as a monomer in CR-39 type resins.

- Utility: The chlorine substituent increases the refractive index and density of the resulting polymer compared to non-halogenated allyl esters.
- Challenge: Homopolymerization is difficult; it is frequently copolymerized with vinyl acetate or other vinyl monomers to adjust the thermal and mechanical properties of the plastic.

Safety, Handling, & Stability

WARNING: **Allyl chloroacetate** is a Lachrymator and a Severe Irritant.

GHS Hazard Classification

- Acute Toxicity: Toxic if swallowed (H301), Fatal if inhaled (H330) [3].
- Skin/Eye: Causes severe skin burns (H314) and serious eye damage (H318).
- Flammability: Combustible liquid (H227/H226).

Handling Protocol

- Engineering Controls: ALWAYS handle in a functioning chemical fume hood. The lachrymatory effect is immediate and debilitating.
- PPE: Butyl rubber or Silver Shield® gloves are recommended. Standard nitrile gloves may offer insufficient breakthrough time for chlorinated esters. Wear chemical splash goggles and a face shield.
- Decontamination: In case of spill, neutralize with dilute aqueous ammonia or sodium carbonate to hydrolyze the ester and neutralize the acid, then absorb with inert material.

Storage

- Store in a cool, dry place (<15°C recommended).[2]
- Keep away from strong oxidizers and strong bases (which cause rapid hydrolysis).
- Protect from light to prevent premature autopolymerization.

References

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